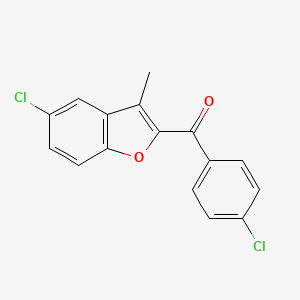
(5-Chloro-3-methyl-1-benzofuran-2-yl)(4-chlorophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Chloro-3-methyl-1-benzofuran-2-yl)(4-chlorophenyl)methanone is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a benzofuran ring substituted with chlorine and methyl groups, along with a chlorophenyl methanone moiety, making it a molecule of interest for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-3-methyl-1-benzofuran-2-yl)(4-chlorophenyl)methanone typically involves the following steps:
-
Formation of the Benzofuran Core: : The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from 2-hydroxyacetophenone, a Friedel-Crafts acylation with 4-chlorobenzoyl chloride in the presence of a Lewis acid like aluminum chloride can be employed to introduce the chlorophenyl methanone group.
-
Chlorination and Methylation: : The introduction of chlorine and methyl groups can be achieved through electrophilic substitution reactions. Chlorination can be performed using reagents like thionyl chloride or sulfuryl chloride, while methylation can be carried out using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety in industrial settings.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thio derivatives.
科学的研究の応用
Chemistry
In chemistry, (5-Chloro-3-methyl-1-benzofuran-2-yl)(4-chlorophenyl)methanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has shown promise in biological studies due to its potential antimicrobial and anticancer activities. Benzofuran derivatives are known to interact with various biological targets, making them valuable in drug discovery and development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the production of polymers, dyes, and other industrially relevant products.
作用機序
The mechanism of action of (5-Chloro-3-methyl-1-benzofuran-2-yl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, it may act by interfering with cell signaling pathways or inducing apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- (5-Chloro-2-methyl-1-benzofuran-3-yl)(4-chlorophenyl)methanone
- (5-Bromo-3-methyl-1-benzofuran-2-yl)(4-chlorophenyl)methanone
- (5-Chloro-3-methyl-1-benzofuran-2-yl)(4-bromophenyl)methanone
Uniqueness
Compared to similar compounds, (5-Chloro-3-methyl-1-benzofuran-2-yl)(4-chlorophenyl)methanone stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both chlorine and methyl groups on the benzofuran ring, along with the chlorophenyl methanone moiety, provides a unique combination of electronic and steric effects that can be exploited in various applications.
特性
IUPAC Name |
(5-chloro-3-methyl-1-benzofuran-2-yl)-(4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2O2/c1-9-13-8-12(18)6-7-14(13)20-16(9)15(19)10-2-4-11(17)5-3-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRUNYPGHLTHSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2712549.png)
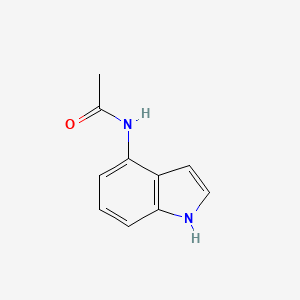
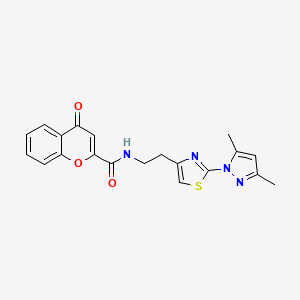

![(2E)-2-[(E)-1-methyl-1H-pyrrole-2-carbonyl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2712555.png)
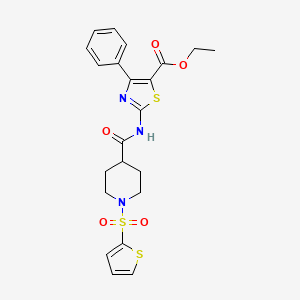

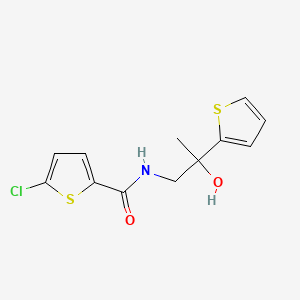
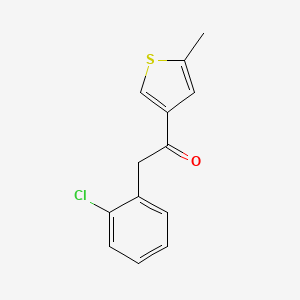
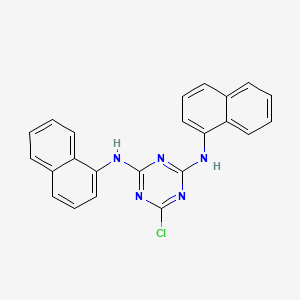
![N-[3-[(2-Chloroacetyl)amino]phenyl]furan-3-carboxamide](/img/structure/B2712566.png)

![[4-(2-Methylpropyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B2712568.png)

